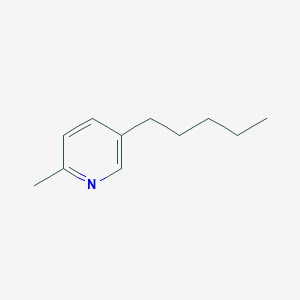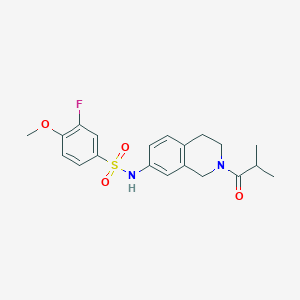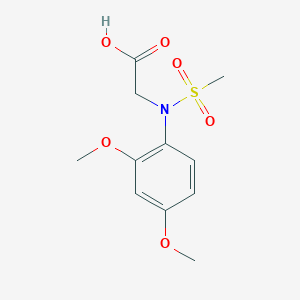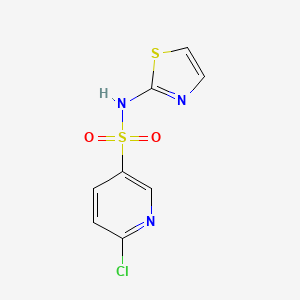
2-Methyl-5-pentylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-pentylpyridine is an aromatic compound with a pyridine structure. It appears as a brown to yellow viscous liquid and has a tobacco-like odor. This compound is not soluble in water but is soluble in organic solvents . It is commonly used as a flavoring agent in the production of tobacco products due to its distinctive smell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-pentylpyridine can be synthesized through organic synthesis methods. One method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of aldehydes in the presence of ammonia. This reaction is carried out at high temperatures and pressures, often using catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-pentylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate can be used to oxidize this compound, leading to the formation of pyridine carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the pyridine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the pyridine ring under appropriate conditions.
Major Products: The major products formed from these reactions include pyridine carboxylic acids, reduced pyridine derivatives, and halogenated pyridines .
Scientific Research Applications
2-Methyl-5-pentylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-pentylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing biological processes. The exact pathways and targets are still under investigation, but it is known to modulate enzyme activities and receptor functions .
Comparison with Similar Compounds
2-Methylpyridine (2-Picoline): A colorless liquid with an unpleasant odor, used in the production of vinylpyridine and agrichemicals.
5-Methyl-2-pentylpyridine: Another pyridine derivative with similar structural properties.
Uniqueness: 2-Methyl-5-pentylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tobacco-like odor makes it particularly valuable in the flavoring industry .
Properties
IUPAC Name |
2-methyl-5-pentylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)12-9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBFJNTAAQSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2600291.png)
![2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2600293.png)




![N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2600303.png)
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2600306.png)
![3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B2600307.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
